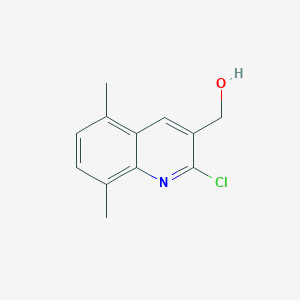
2-Chloro-5,8-dimethylquinoline-3-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Chloro-5,8-dimethylquinoline-3-methanol involves several stepsThe reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
2-Chloro-5,8-dimethylquinoline-3-methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5,8-dimethylquinoline-3-methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-5,8-dimethylquinoline-3-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5,8-dimethylquinoline-3-methanol can be compared with other similar compounds such as:
2-Chloroquinoline: Lacks the methyl and methanol groups, making it less versatile in certain reactions.
5,8-Dimethylquinoline: Does not have the chloro and methanol groups, limiting its reactivity.
3-Methoxyquinoline: Contains a methoxy group instead of a methanol group, which affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
485337-91-5 |
|---|---|
Molekularformel |
C12H12ClNO |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
(2-chloro-5,8-dimethylquinolin-3-yl)methanol |
InChI |
InChI=1S/C12H12ClNO/c1-7-3-4-8(2)11-10(7)5-9(6-15)12(13)14-11/h3-5,15H,6H2,1-2H3 |
InChI-Schlüssel |
IANOUAKORKRCMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


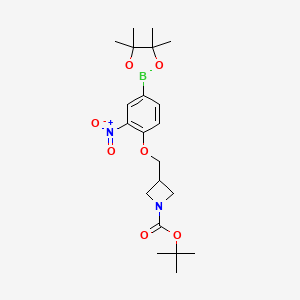
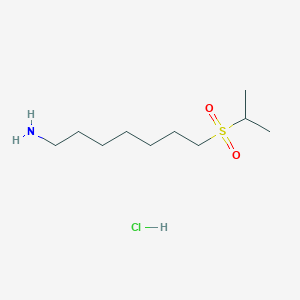

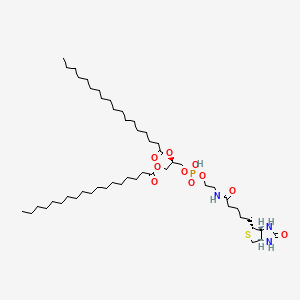
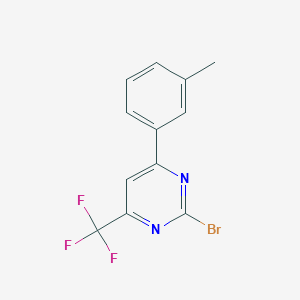
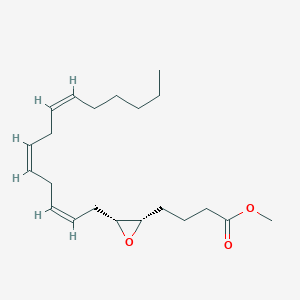
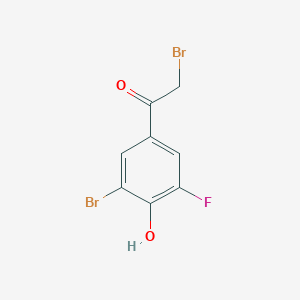
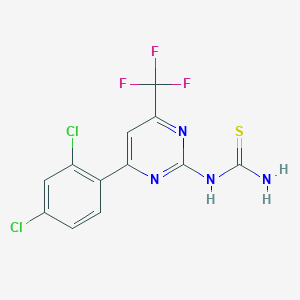
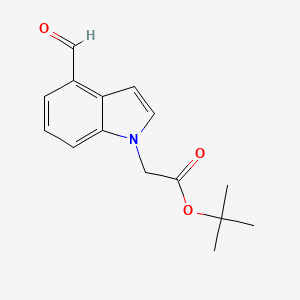
![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
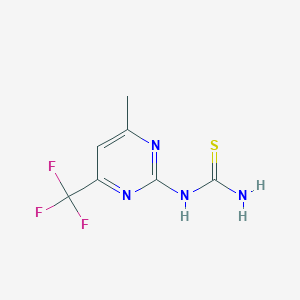
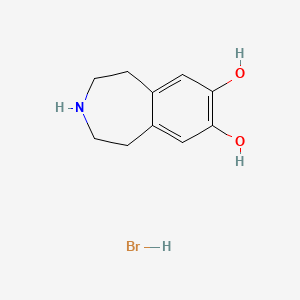
![(6-(Benzyloxy)-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13718144.png)
